molecular formula C16H16BrNO3 B185999 N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide CAS No. 352688-91-6

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Cat. No. B185999
CAS RN: 352688-91-6
M. Wt: 350.21 g/mol
InChI Key: MSUGQWNGTZYIRZ-UHFFFAOYSA-N
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Description

“N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a benzamide group (a benzene ring attached to a carboxamide group), a bromine atom, a methyl group, and two methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromo-methylphenyl compound with 3,5-dimethoxybenzoic acid in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom and a methyl group on one phenyl ring, and two methoxy groups on the other phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy groups. The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Chromatographic Analysis

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide: can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC). The method involves a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spectrometry (MS) compatibility .

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals. It is particularly useful in the production of analgesics, sedatives, and anticonvulsant drugs due to its structural versatility and reactivity .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, it is employed in the creation of complex molecules. Its bromine and methyl groups make it a valuable building block for further functional group transformations .

Agrochemical Research

In agrochemical research, N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide may be used to develop new compounds with potential as pesticides or herbicides, leveraging its chemical reactivity for creating targeted molecules .

Dyestuff Field

The compound’s molecular structure allows it to be used in the synthesis of dyes. Its aromatic rings and substituents can be manipulated to produce various colorants for industrial applications .

Ketoxime Synthesis

Ketoximes, characterized by their C=N bond, are synthesized using intermediates like N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide . These compounds are crucial for producing amides, oximes, and other functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, it could potentially interact with biological targets through its benzamide moiety.

Safety and Hazards

As with any chemical compound, handling “N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide” would require appropriate safety precautions. It’s advisable to avoid dust formation, inhalation, and contact with skin or eyes .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUGQWNGTZYIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361114
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

CAS RN

352688-91-6
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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